3-[1-(3-Pyridyl)-2-nitroethyl]-1H-indole
Description
Properties
IUPAC Name |
3-(2-nitro-1-pyridin-3-ylethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c19-18(20)10-14(11-4-3-7-16-8-11)13-9-17-15-6-2-1-5-12(13)15/h1-9,14,17H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQGSYZUJNUNGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C[N+](=O)[O-])C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-[1-(3-Pyridyl)-2-nitroethyl]-1H-indole and its analogs:
Key Observations:
Structural Impact on Polarity: The 3-pyridyl group in the target compound introduces a polar, H-bond-capable moiety, contrasting with non-polar phenyl or halogenated aryl groups in analogs. This may enhance solubility in polar solvents or interaction with biological targets .
Synthetic Pathways :
- Analogous compounds (e.g., 3-(2-Nitro-1-phenylethyl)-1H-indole) are synthesized via Friedel–Crafts alkylation or [4+1]-spirocyclization, with nitroethyl byproducts requiring further functionalization . The target compound may follow similar routes using 3-pyridyl-containing precursors.
Biological Activity: Indole derivatives with phenylsulfonyl or benzyl substituents exhibit inhibitory potency against enzymes like BACE1 (IC50 = 19.66–21.88 mM), suggesting that the pyridyl group’s electronic properties could modulate similar activity . Nitrosamines with nitro groups (e.g., NNK, NNAL) demonstrate carcinogenicity in rats, highlighting the need for toxicity profiling of nitro-containing indoles .
Physicochemical Properties :
- Pyridyl-substituted compounds typically exhibit higher melting points and densities compared to phenyl analogs due to enhanced intermolecular interactions (e.g., 3-(2-Chlorophenyl)-2-methyl derivative: m.p. 121°C, density 1.314 g/cm³ ).
Preparation Methods
Mechanistic Basis and Reaction Design
The electrophilic nature of the indole C-3 position enables regioselective additions to α,β-unsaturated nitro compounds (nitroalkenes). For 3-[1-(3-Pyridyl)-2-nitroethyl]-1H-indole, the reaction involves a conjugate addition of indole to a pre-synthesized nitroalkene bearing a 3-pyridyl substituent. The nitroalkene, (3-pyridyl)nitroethylene , is synthesized via a Henry reaction between 3-pyridinecarboxaldehyde and nitromethane under basic conditions, followed by acid-catalyzed dehydration.
Synthesis of (3-Pyridyl)nitroethylene :
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Henry Reaction :
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Dehydration :
Subsequent Michael addition of indole to the nitroalkene proceeds under acidic conditions (e.g., acetic acid or ZnCl₂), yielding the target compound:
Optimization and Challenges
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Yield : Reported yields for analogous Michael additions range from 55–75%, depending on the nitroalkene’s stability and reaction time.
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Side Reactions : Competing polymerization of indole under strongly acidic conditions necessitates careful pH control.
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Stereochemistry : The reaction typically produces a single diastereomer due to the planar geometry of the nitroalkene.
Lithiation-Alkylation Strategies
Generation of 3-Lithioindole Intermediates
The lithiation of indole at C-3 using strong bases like lithium diisopropylamide (LDA) or tert-butyllithium enables direct alkylation with electrophiles. For this target, the electrophile 1-(3-pyridyl)-2-nitroethyl bromide is required, synthesized via bromination of the corresponding alcohol.
Synthetic Pathway :
-
Lithiation :
-
Alkylation :
Key Considerations
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Electrophile Synthesis : Preparation of 1-(3-pyridyl)-2-nitroethyl bromide involves multiple steps, including nitro group introduction via oxyamination and subsequent bromination, which may limit scalability.
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Yield : Yields for similar lithiation-alkylation reactions are moderate (40–60%), with side products arising from competing protonation or over-alkylation.
Palladium-Catalyzed Cross-Coupling Reactions
Mizoroki-Heck and Suzuki-Miyaura Approaches
Palladium-catalyzed methods offer versatile routes for constructing C–C bonds. For this target, two strategies are viable:
A. Heck Coupling with 3-Iodoindole :
A Mizoroki-Heck reaction between 3-iodo-1H-indole and a vinylpyridine derivative bearing a nitro group could form a vinyl intermediate, which is subsequently hydrogenated to the ethyl chain.
Reaction Scheme :
-
Heck Coupling :
-
Hydrogenation :
B. Suzuki-Miyaura Coupling :
A boronic acid derivative of the pyridyl-nitroethyl group could couple with 3-bromoindole under Pd catalysis, though the synthesis of the boronic acid remains challenging.
Advantages and Limitations
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Yield : Heck reactions under ultrasound irradiation (35 kHz) achieve yields up to 85% for analogous 3-vinyl indoles.
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Regioselectivity : Palladium catalysts favor coupling at the indole C-3 position, minimizing byproducts.
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Functional Group Tolerance : Nitro groups are compatible with Pd/C systems, though halide scavengers (e.g., Et₃N) are required to prevent catalyst poisoning.
Comparative Analysis of Methods
| Method | Conditions | Yield | Key Challenges |
|---|---|---|---|
| Michael Addition | Acidic (AcOH/ZnCl₂), 25–80°C | 55–75% | Nitroalkene stability, polymerization risks |
| Lithiation-Alkylation | LDA/THF, -78°C | 40–60% | Complex electrophile synthesis |
| Palladium-Catalyzed | Pd/C, Et₃N, ultrasound, 30–50°C | 70–85% | Multi-step synthesis of coupling partners |
Q & A
Q. What are the recommended synthetic routes for 3-[1-(3-Pyridyl)-2-nitroethyl]-1H-indole, and how do reaction conditions influence yield?
- Methodological Answer : A plausible synthesis involves nitrovinylindole intermediates. For example, tert-butyl-protected nitroethylindoles (e.g., tert-Butyl 3-{1-[(Benzyloxy)amino]-2-nitroethyl}-5-bromo-1H-indole-1-carboxylate ) are synthesized via Michael addition of hydroxylamine derivatives to nitrovinylindoles in anhydrous THF . Yield optimization (up to 88%) requires controlled stoichiometry, inert atmospheres, and post-reaction purification via column chromatography (Rf = 0.15–0.53 in EtOAc/hexane systems). Catalysts like triethylamine may enhance regioselectivity .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers of nitroethylindole derivatives?
- Methodological Answer :
- 1H NMR : The pyridyl proton environment (δ 8.5–9.0 ppm) and nitroethyl CH₂ splitting patterns (AB quartets, δ 4.5–5.5 ppm) resolve substitution patterns .
- IR : Nitro group stretching (1553 cm⁻¹) and carbonyl bands (1753 cm⁻¹ in tert-butyl carbamates) confirm functional groups .
- HRMS : Molecular ion peaks (e.g., m/z 488.82 for C20H20Cl3N3O3 derivatives) validate molecular formulae .
Q. What are the stability considerations for this compound under varying pH and temperature?
- Methodological Answer : Stability assays in buffered solutions (pH 2–10) and thermal gravimetric analysis (TGA) are critical. Indole derivatives with electron-withdrawing groups (e.g., nitro) show enhanced thermal stability (decomposition >150°C) but hydrolytic susceptibility at acidic pH due to nitro group reduction .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, alkylation) at the indole or pyridyl moieties affect bioactivity?
- Methodological Answer : Comparative SAR studies using analogs like 3-(2-nitroethyl)-1H-indole (C16H14N2O2) and 5-(2-nitroethyl)-indole (C15H14N2O2) reveal:
- Halogenation (e.g., Br at C5): Increases lipophilicity (logP by ~0.5 units) and antimicrobial potency (MIC reduction by 50% against S. aureus) .
- Pyridyl substitution : 3-Pyridyl enhances CNS permeability due to hydrogen-bonding with transporters .
- Method : Use docking simulations (AutoDock Vina) and in vitro permeability assays (Caco-2 monolayers) to validate .
Q. What experimental strategies resolve contradictions in reported biological activities of nitroethylindoles?
- Methodological Answer : Discrepancies in IC50 values (e.g., anticancer vs. antimicrobial assays) may arise from:
- Assay conditions : Varying serum protein binding (e.g., BSA) alters free drug concentrations. Use ultrafiltration LC-MS/MS to quantify unbound fractions .
- Cellular context : Check for off-target kinase inhibition (e.g., RSK, CB1 receptors) via kinome-wide profiling .
- Solution : Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., doxorubicin for cytotoxicity) .
Q. How can metabolomic studies elucidate the degradation pathways of this compound in hepatic models?
- Methodological Answer :
- In vitro incubation : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor metabolites via UPLC-QTOF-MS .
- Key pathways : Nitro reduction to amine (major) and pyridyl N-oxidation (minor). Confirm intermediates (e.g., 1-(3-pyridyl)-1-butanone-4-carboxylic acid ) via MS/MS fragmentation .
- CYP450 inhibition assays : Co-incubate with CYP3A4/2D6 inhibitors (e.g., ketoconazole) to identify metabolizing enzymes .
Q. What computational approaches predict the binding affinity of this compound to neurological targets (e.g., CB1 receptors)?
- Methodological Answer :
- Docking : Use Schrödinger Maestro to model interactions with CB1’s allosteric site (PDB: 5TGZ). Key residues: Phe174 (π-π stacking with indole) and Lys192 (H-bond with nitro group) .
- MD Simulations : Run 100-ns trajectories (AMBER) to assess stability of ligand-receptor complexes. Calculate binding free energy (MM/PBSA) for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
